propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a pyrimido-thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 3-(4-chlorophenyl)-5-(4-propan-2-yl)phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide under reflux conditions in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives, such as:
- 3-(4-chlorophenyl)-5-(4-propan-2-yl)phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- N-(4-nitrophenyl)maleimide
Uniqueness
Propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific combination of functional groups and its pyrimido-thiazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H19ClN2O3S
- Molecular Weight : Approximately 348.79 g/mol
- Structural Features : The compound features a pyrimido-thiazine core with a chlorophenyl substituent and a carboxylate group that enhance its solubility and biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Optimizing reaction conditions can lead to improved yields and purities .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , potentially inhibiting key enzymes or interfering with DNA replication in microbial cells. This suggests its suitability for further exploration as an antimicrobial agent .
Anticancer Activity
Several studies have highlighted the anticancer potential of propan-2-yl 6-(4-chlorophenyl)-8-methyl derivatives. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
- Interference with critical signaling pathways involved in tumor growth .
For instance, similar pyrimidine derivatives have demonstrated significant anticancer activity against cell lines such as MCF7 and NCI-H460. The IC50 values observed in related studies suggest that these compounds can effectively inhibit cancer cell growth at low concentrations .
The proposed mechanisms through which propan-2-yl 6-(4-chlorophenyl)-8-methyl derivatives exert their biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase and glucosidase, which are crucial for nucleotide synthesis and cellular metabolism.
- DNA Interaction : It may interact with DNA or RNA polymerases, disrupting replication processes in cancerous or microbial cells .
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress within cells, leading to apoptosis in cancer cells .
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Propan-2-yl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-pyrimido[2,1-b][1,3]thiazine | Methoxy groups | Enhanced solubility and bioactivity |
Propan-2-yl 8-methyl-4-thio-pyrimido[2,1-b][1,3]thiazine | Thioether linkages | Potentially different reactivity patterns |
6-(4-fluorophenyl)-pyrimido[2,1-b][1,3]thiazine derivatives | Fluorinated phenyl group | Altered electronic properties affecting activity |
The unique combination of functional groups in propan-2-yl 6-(4-chlorophenyl)-8-methyl compounds may confer distinct chemical and biological properties compared to these similar compounds .
Case Studies
Recent research has focused on the anticancer activities of various derivatives of the pyrimidine family. For example:
- A study reported that certain pyrimidine derivatives exhibited IC50 values as low as 0.01μM against MCF7 cancer cell lines .
- Another study highlighted the effectiveness of related compounds against multiple cancer cell lines with IC50 values ranging from 0.39μM to 42.30μM, demonstrating the potential for developing new therapeutic agents based on this scaffold .
Properties
Molecular Formula |
C18H19ClN2O3S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C18H19ClN2O3S/c1-10(2)24-17(23)15-11(3)20-18-21(14(22)8-9-25-18)16(15)12-4-6-13(19)7-5-12/h4-7,10,16H,8-9H2,1-3H3 |
InChI Key |
XGKHKOJFSUANQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
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